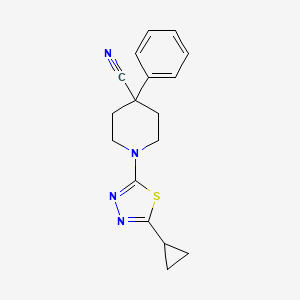![molecular formula C16H18N6O B12246495 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(6-methoxypyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B12246495.png)
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(6-methoxypyridin-3-yl)methyl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(6-methoxypyridin-3-yl)methyl]pyrimidin-4-amine is a heterocyclic compound that features a pyrazole ring, a pyridine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(6-methoxypyridin-3-yl)methyl]pyrimidin-4-amine typically involves multi-step reactions
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.
Formation of Pyrimidine Ring: The pyrimidine ring can be formed by the reaction of a suitable amidine with a β-dicarbonyl compound.
Introduction of Pyridine Moiety: The pyridine moiety can be introduced through a nucleophilic substitution reaction, where the pyrimidine intermediate reacts with a pyridine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(6-methoxypyridin-3-yl)methyl]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(6-methoxypyridin-3-yl)methyl]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(6-methoxypyridin-3-yl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dimethyl-1H-pyrazol-4-amine
- 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
- 3-(1H-1,2,3,4-tetrazol-5-ylamino)-6-(3,5-dimethyl-pyrazol-1-yl)pyridine
Uniqueness
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(6-methoxypyridin-3-yl)methyl]pyrimidin-4-amine is unique due to its specific combination of pyrazole, pyridine, and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H18N6O |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-[(6-methoxypyridin-3-yl)methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C16H18N6O/c1-11-6-12(2)22(21-11)15-7-14(19-10-20-15)17-8-13-4-5-16(23-3)18-9-13/h4-7,9-10H,8H2,1-3H3,(H,17,19,20) |
InChI Key |
QSDWSNNQCTUORN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCC3=CN=C(C=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(5-bromopyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B12246412.png)
![8-(3-Methylbutyl)-11-(2-phenoxyethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12246415.png)
![4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1H-1,2,4-triazole-3-carbonyl)piperidine](/img/structure/B12246426.png)

![4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-[2-(methylsulfanyl)benzoyl]piperidine](/img/structure/B12246441.png)
![1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine](/img/structure/B12246445.png)
![2-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B12246446.png)
![2-[5-(5-Phenyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B12246452.png)
![6-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B12246453.png)
![4-methyl-2-({2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine](/img/structure/B12246455.png)
![4-ethyl-5-fluoro-6-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B12246458.png)
![4-(morpholine-4-sulfonyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide](/img/structure/B12246481.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-((difluoromethyl)sulfonyl)benzamide](/img/structure/B12246483.png)
![N-methyl-N-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B12246484.png)
